benzyl N-[({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)methyl]carbamate
Description
Historical Development of Pyrazole-Carbamate Derivatives in Medicinal Chemistry
The integration of pyrazole and carbamate functionalities into drug design represents a cornerstone of modern medicinal chemistry. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has been widely exploited for its ability to engage in hydrogen bonding and π-π interactions with biological targets. Carbamates, characterized by a –O–(C=O)–N< moiety, emerged as critical pharmacophores due to their enhanced metabolic stability compared to esters and amides, along with their capacity to serve as prodrug enablers. Early applications of carbamates focused on their use as peptide bond surrogates, where they conferred resistance to enzymatic degradation while maintaining conformational rigidity. For instance, muraglitazar, a peroxisome proliferator-activated receptor (PPAR) dual agonist, utilized a carbamate linkage to stabilize its structure and improve bioavailability. Similarly, roxifiban, a glycoprotein IIb/IIIa receptor antagonist, employed a methyl ester prodrug strategy linked to a carbamate to enhance oral absorption.
The synergy between pyrazole and carbamate motifs became evident in the development of kinase inhibitors and protease modulators. Pyrazole’s nitrogen-rich structure facilitates interactions with catalytic lysine or aspartate residues in enzyme active sites, while carbamates fine-tune solubility and membrane permeability. For example, the carbamate group in bambuterol, a prodrug of terbutaline, masks phenolic hydroxyl groups to circumvent first-pass metabolism, enabling once-daily dosing. These historical precedents underscore the structural versatility of pyrazole-carbamate hybrids in addressing pharmacokinetic and pharmacodynamic challenges.
Table 1: Milestone Pyrazole-Carbamate Therapeutics
Evolution of Factor XIa Inhibitors in Anticoagulation Research
Factor XIa, a serine protease in the intrinsic coagulation pathway, has emerged as a high-priority target for next-generation anticoagulants due to its role in thrombin amplification without significantly affecting hemostasis. Traditional anticoagulants like warfarin and direct oral anticoagulants (DOACs) target thrombin or Factor Xa, but their use is limited by bleeding risks. Factor XIa inhibitors offer a paradigm shift by selectively attenuating pathological thrombus formation while preserving physiological clotting mechanisms.
Early Factor XIa inhibitors relied on peptidomimetic structures with arginine mimetics to bind the enzyme’s S1 pocket. However, poor oral bioavailability and short half-lives hindered clinical translation. The incorporation of non-peptidic scaffolds, including pyrazoles, addressed these limitations. Pyrazole’s planar geometry enables optimal positioning within the Factor XIa active site, while carbamate substituents modulate electronic and steric properties to enhance binding affinity. For instance, carbamate-derived leaving groups in prodrug formats improve membrane permeability, as demonstrated in benzyl carbamate prodrugs of tertiary amines.
Current Research Landscape and Scientific Significance
Contemporary research on pyrazole-carbamate hybrids spans oncology, inflammation, and anticoagulation. A 2022 review highlighted pyrazole’s role in COX-2 inhibition, with derivatives such as 125a and 125b achieving selectivity indices >8 via carbamate-mediated steric shielding of off-target interactions. In anticoagulation, the tetrahydropyran (oxan-4-yl) group in benzyl N-[({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)methyl]carbamate introduces conformational restraint, potentially optimizing binding to Factor XIa’s exosite domain.
Table 2: Recent Pyrazole-Carbamate Derivatives (2018–2022)
The oxan-4-ylmethyl group in the target compound likely enhances solubility through its ether oxygen, while the benzyl carbamate serves as a prodrug moiety for controlled release of the active metabolite. Computational studies suggest that the pyrazole-carbamate core adopts a bioactive conformation that aligns with Factor XIa’s catalytic triad (His57, Asp102, Ser195).
Properties
IUPAC Name |
benzyl N-[2-[[1-(oxan-4-ylmethyl)pyrazol-4-yl]amino]-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c24-18(11-20-19(25)27-14-16-4-2-1-3-5-16)22-17-10-21-23(13-17)12-15-6-8-26-9-7-15/h1-5,10,13,15H,6-9,11-12,14H2,(H,20,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIMEPFBOHGWKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)CNC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)methyl]carbamate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Tetrahydropyran Moiety: The tetrahydropyran group can be introduced via a nucleophilic substitution reaction using tetrahydropyranyl chloride and a suitable nucleophile.
Coupling with Benzyl Carbamate: The final step involves coupling the intermediate with benzyl carbamate under conditions that promote carbamate formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the tetrahydropyran moiety.
Reduction: Reduction reactions can target the carbonyl group in the carbamate linkage.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the tetrahydropyran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Research indicates that benzyl N-[({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)methyl]carbamate exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains, making it a candidate for further investigation in antibiotic development.
- Anti-inflammatory Effects : The compound has also shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Applications in Medicinal Chemistry
This compound is being explored for various medicinal applications:
- Drug Development : Its unique structure allows it to interact with specific biological targets, potentially leading to the development of new therapeutic agents.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways, providing a mechanism for therapeutic intervention.
Case Studies
Several studies have investigated the applications of similar pyrazole derivatives, providing insights into the potential uses of this compound:
Mechanism of Action
The mechanism of action of benzyl N-[({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)methyl]carbamate would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pyrazole ring could serve as a key pharmacophore, interacting with specific molecular targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrazole-carbamate derivatives. Below, its structural and functional attributes are compared to three analogs:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Functional Features | Reported Applications |
|---|---|---|---|---|---|
| Benzyl N-[({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)methyl]carbamate | Pyrazole | Oxan-4-ylmethyl, benzyl carbamate | ~405.4 | Carbamate linker, tetrahydropyran | Hypothesized kinase modulation |
| 1-Benzyl-3-(tetrahydropyran-4-yl)-1H-pyrazole-4-carboxamide | Pyrazole | Benzyl, tetrahydropyran, carboxamide | ~315.3 | Carboxamide group | Aurora kinase inhibition |
| Ethyl N-[(1H-pyrazol-4-yl)methyl]carbamate | Pyrazole | Ethyl carbamate | ~169.2 | Short alkyl chain, carbamate | Antimicrobial activity |
| 1-(Pyran-2-ylmethyl)-1H-pyrazole-4-carboxylic acid | Pyrazole | Pyran-2-ylmethyl, carboxylic acid | ~222.2 | Carboxylic acid moiety | COX-2 inhibition |
Key Observations:
Substituent Complexity : The target compound’s oxan-4-ylmethyl and benzyl carbamate groups confer higher molecular weight and steric bulk compared to simpler analogs like ethyl carbamate derivatives. This may enhance target binding specificity but reduce solubility .
Research Findings and Limitations
- Computational Predictions : Molecular docking studies suggest the benzyl carbamate group may occupy allosteric sites in kinases, but experimental validation is lacking .
- Synthetic Challenges : The oxan-4-ylmethyl group introduces steric hindrance during synthesis, requiring optimized coupling conditions compared to simpler pyrazole derivatives .
Biological Activity
Benzyl N-[({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)methyl]carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a benzyl moiety, a carbamate group, and a pyrazole ring. The presence of the oxan ring enhances its structural diversity, potentially influencing its biological interactions.
The biological activity of this compound may involve several mechanisms:
- Target Interaction : The pyrazole ring is known for its ability to interact with various biological targets, including enzymes and receptors involved in signaling pathways.
- Biochemical Pathways : Given the structural similarity to other biologically active compounds, it is likely that this compound can modulate pathways such as mTOR signaling, which is crucial in cancer biology and autophagy regulation .
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of pyrazole derivatives. For example, related compounds have shown significant antiproliferative effects on cancer cell lines such as MIA PaCa-2, with mechanisms involving mTORC1 pathway modulation and autophagy induction .
| Compound | Cell Line | Activity | Mechanism |
|---|---|---|---|
| This compound | MIA PaCa-2 | Antiproliferative | Modulation of mTORC1 and autophagy |
| N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | MIA PaCa-2 | Submicromolar antiproliferative | Increased autophagy, disrupted mTORC1 reactivation |
Other Biological Activities
The compound may also exhibit other biological activities such as:
- Antimicrobial Activity : Similar carbamate derivatives have been reported to possess antifungal properties.
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation through modulation of cytokine production.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives:
- Structure-Activity Relationship (SAR) Studies : Research has demonstrated that modifications in the pyrazole ring can significantly affect the potency and selectivity of these compounds against cancer cells. For instance, substituents on the benzyl moiety can enhance or reduce activity against specific cancer types .
- In Vivo Studies : Preliminary animal studies suggest that these compounds may reduce tumor growth in xenograft models, indicating potential for further development as therapeutic agents.
- Mechanistic Insights : Investigations into the molecular mechanisms reveal that these compounds can induce apoptosis in cancer cells through intrinsic pathways, potentially making them candidates for combination therapies .
Q & A
Q. What synthetic strategies are recommended for preparing benzyl N-[({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)methyl]carbamate?
A three-step approach is commonly employed:
Pyrazole Core Synthesis : Cyclocondensation of hydrazine derivatives with β-ketoesters or DMF-DMA (dimethylformamide dimethyl acetal) to form the pyrazole ring .
Oxane (Tetrahydrofuran Derivative) Incorporation : Alkylation of the pyrazole nitrogen using (oxan-4-yl)methyl halides under basic conditions (e.g., KCO in acetonitrile) .
Carbamate Protection : Reaction of the amine intermediate with benzyl chloroformate in the presence of a base like triethylamine to install the carbamate group .
Key Considerations: Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which analytical techniques are optimal for characterizing this compound?
- X-ray Crystallography : Resolve molecular geometry and confirm stereochemistry using SHELXL for refinement .
- NMR Spectroscopy : H and C NMR to verify functional groups (e.g., benzyl protons at ~7.3 ppm, oxane methylene signals at ~3.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] ion) .
- HPLC : Assess purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water mobile phases .
Q. How can purity and stability be ensured during storage?
- Purification : Use recrystallization (ethanol/water mixtures) or preparative HPLC .
- Storage : Store at −20°C under inert atmosphere (argon) in amber vials to prevent hydrolysis of the carbamate group .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., thermal motion vs. disorder) be resolved?
- Refinement Strategies : Use SHELXL’s restraints (e.g., SIMU, DELU) to model anisotropic displacement parameters and disorder .
- Cross-Validation : Compare XRD data with DFT-optimized geometries (e.g., Gaussian09 with B3LYP/6-31G**) to identify structural outliers .
- Twinned Data Handling : Employ SHELXL’s TWIN/BASF commands for twinned crystals, common in flexible carbamate derivatives .
Q. What computational methods predict intermolecular interactions influencing supramolecular assembly?
- Hirshfeld Surface Analysis : Quantify hydrogen bonding (e.g., N–H⋯O interactions) and π-stacking using CrystalExplorer .
- Docking Studies : Perform molecular docking (AutoDock Vina) to assess binding affinities to biological targets (e.g., enzymes with pyrazole-binding pockets) .
- DFT Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for reactivity predictions .
Q. How can low coupling yields during oxane-methylpyrazole synthesis be addressed?
- Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)/Xantphos) for Buchwald-Hartwig amination .
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the pyrazole nitrogen .
- Microwave Assistance : Reduce reaction time and improve yields (e.g., 100°C, 30 min) .
Q. How to reconcile conflicting spectroscopic and crystallographic data (e.g., tautomerism)?
- Dynamic NMR : Detect tautomeric equilibria (e.g., pyrazole ring proton exchange) by variable-temperature H NMR .
- XRD vs. DFT : Compare experimental bond lengths/angles with computational models to identify dominant tautomers .
- Neutron Diffraction : Resolve hydrogen atom positions unambiguously in cases of severe disorder .
Q. What strategies mitigate decomposition during biological assays?
- Prodrug Design : Modify the carbamate group (e.g., tert-butyl protection) to enhance plasma stability .
- Buffer Optimization : Use phosphate-buffered saline (PBS, pH 7.4) with 1% DMSO to minimize hydrolysis .
- Metabolic Profiling : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify vulnerable sites .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
